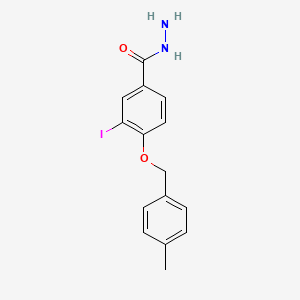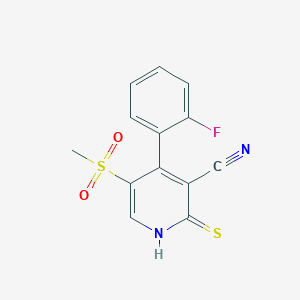
4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylsulfonyl group, and a thioxo-dihydropyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxo-Dihydropyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thioxo-dihydropyridine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the dihydropyridine core.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added via a sulfonation reaction, using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
化学反应分析
Types of Reactions
4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
科学研究应用
4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thioxo and nitrile groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways involved.
相似化合物的比较
Similar Compounds
- 4-Fluorophenyl methyl sulfone
- Phenylboronic pinacol esters
- 4-Difluoromethyl quinazolinones
Uniqueness
Compared to similar compounds, 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the thioxo and nitrile groups provide additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C13H9FN2O2S2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
4-(2-fluorophenyl)-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9FN2O2S2/c1-20(17,18)11-7-16-13(19)9(6-15)12(11)8-4-2-3-5-10(8)14/h2-5,7H,1H3,(H,16,19) |
InChI 键 |
TVKYZLFOGDSVPG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC=C2F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13003915.png)
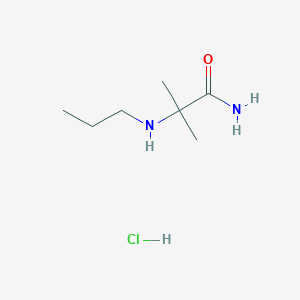
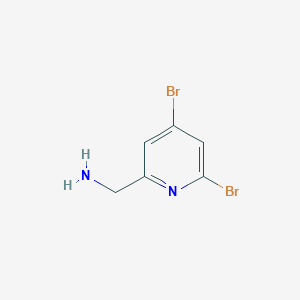
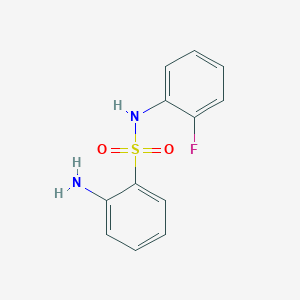
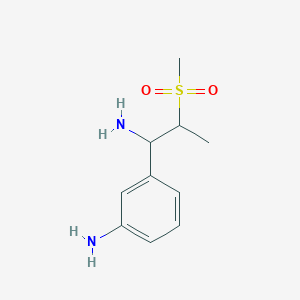
![tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13003967.png)
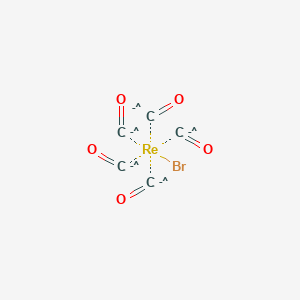
![2-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B13003984.png)
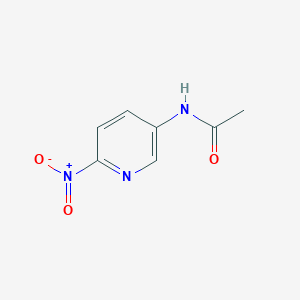
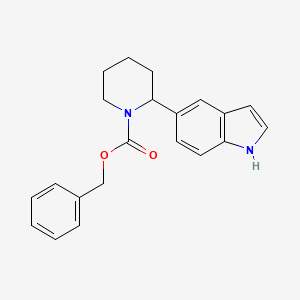
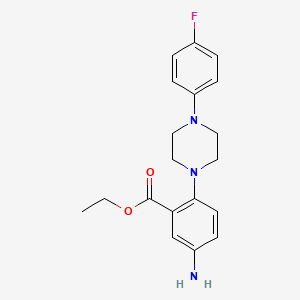
![6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)

